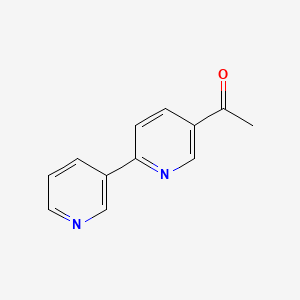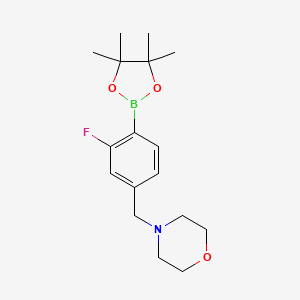![molecular formula C14H19BrN2O3 B1393821 tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate CAS No. 1427460-40-9](/img/structure/B1393821.png)
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
Descripción general
Descripción
Tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate (TBBEAC) is an important organic compound that has been extensively studied for its various applications in synthesis, scientific research, and laboratory experiments. TBBEAC is a colorless solid with a molecular weight of 419.4 g/mol and a melting point of 177-179°C. TBBEAC is a versatile compound that has been used in a range of applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate plays a role as an intermediate in the synthesis of target molecules, particularly in the context of PROTAC molecules. For example, tert-butyl derivatives have been utilized in the synthesis of specific compounds through palladium-catalyzed Suzuki reactions, showcasing their significance in complex chemical synthesis processes (Qi Zhang et al., 2022).
Pharmaceutical Chemistry
- In pharmaceutical chemistry, tert-butyl derivatives like tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate are key in developing compounds with potential antibacterial activities. For instance, related compounds have shown activity against Mycobacterium tuberculosis and other nontuberculous strains (J. Vinšová et al., 2004).
Molecular and Crystallographic Studies
- These compounds are also pivotal in crystallographic studies. For example, studies involving tert-butyl esters have provided insights into molecular structures and crystal packing, contributing to the understanding of chemical structures and interactions (R. Kant et al., 2015).
Magnetism in Chemistry
- In the field of inorganic chemistry, tert-butyl derivatives are used in synthesizing compounds for studying magnetism. These studies often involve creating complex molecular structures with varying metal atom arrangements and studying their magnetic properties (Munendra Yadav et al., 2015).
Synthetic Organic Chemistry
- Tert-butyl derivatives play a crucial role in synthetic organic chemistry. For example, they are involved in the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, demonstrating their versatility in creating novel organic compounds with diverse functional groups (S. M. Ivanov et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-[2-[(3-bromobenzoyl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-8-7-16-12(18)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJGWVZGYWNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)




![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)


![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)